2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid
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Overview
Description
2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid is a synthetic compound with a molecular formula of C12H23N5O3 and a molecular weight of 285.34 g/mol . This compound is notable for its diazirine group, which is a three-membered ring containing two nitrogen atoms and one carbon atom. Diazirines are often used in photoaffinity labeling due to their ability to form highly reactive carbene intermediates upon exposure to UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid typically involves multiple steps. One common approach starts with the preparation of the diazirine precursor, followed by its attachment to a lysine derivative. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the diazirine group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. the general principles of scale-up synthesis, such as optimizing reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino and diazirine groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazirine group can participate in substitution reactions, especially under UV light exposure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: UV light is often used to activate the diazirine group, leading to the formation of reactive intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid has several applications in scientific research:
Chemistry: Used in photoaffinity labeling to study protein-ligand interactions.
Biology: Employed in cross-linking experiments to identify protein-protein interactions.
Medicine: Potential use in drug discovery for identifying target proteins.
Industry: Utilized in the development of new materials with specific binding properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bind to nearby molecules, making it useful for studying molecular interactions. The primary molecular targets are proteins, and the pathways involved include covalent modification of amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-({[3-(3-trifluoromethyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid
- 2-Amino-6-({[3-(3-phenyl-diazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid
Uniqueness
2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid is unique due to its specific diazirine group, which provides distinct reactivity under UV light. This makes it particularly useful for photoaffinity labeling, a technique not as effectively performed by other similar compounds .
Properties
Molecular Formula |
C12H23N5O3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid |
InChI |
InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20) |
InChI Key |
YGUIFRMUMYTGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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